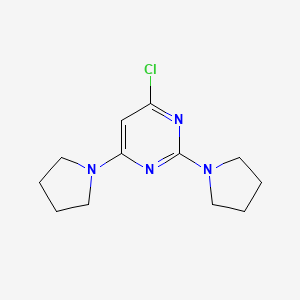

4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine

Overview

Description

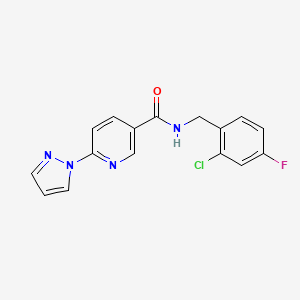

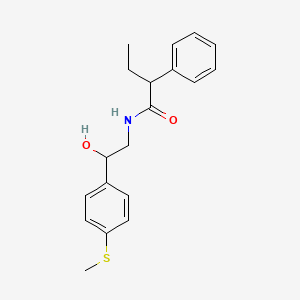

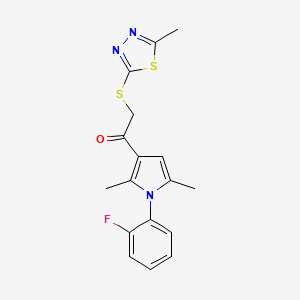

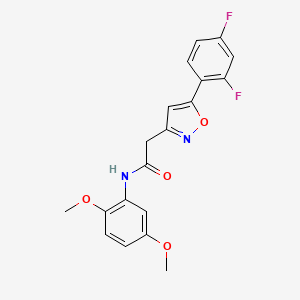

4-Chloro-2,6-dipyrrolidin-1-ylpyrimidine is a chemical compound with the molecular formula C12H17ClN4 . It is a pyrimidine derivative, which is a class of compounds that are widely used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The synthesis process can be influenced by the substituents used, and microwave-assisted synthesis has been shown to be an efficient method .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two pyrrolidine rings and a chlorine atom . The pyrrolidine rings contribute to the stereochemistry of the molecule and allow for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical and Chemical Properties Analysis

This compound has a molecular weight of 252.74 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Charge-Separated Modified Nucleobases

Research on uracil-6-ylhetarenium salts and cross-conjugated uracilylbetaines derived from reactions involving heteroaromatics like 4-(dimethylamino)pyridine and 4-(pyrrolidin-1-yl)pyridine underscores the importance of pyrimidine derivatives in studying π-interactions, hydrogen bonding, and the electronic properties of nucleobases. These studies offer insights into the structural and electronic modifications of nucleobases, contributing to the understanding of DNA-RNA interactions and the development of novel biomolecules (Schmidt, Kindermann, Vainiotalo, & Nieger, 1999).

Structural and Optical Properties of Pyrimidine Derivatives

Investigations into thiopyrimidine derivatives reveal their significance in medicine and nonlinear optics (NLO). The study showcases the utility of pyrimidine rings in developing compounds with potential applications in pharmacology and NLO technologies. This research emphasizes the role of pyrimidine derivatives in enhancing the performance of materials for optoelectronic applications, demonstrating the chemical versatility and applicability of these compounds in advanced technological fields (Hussain et al., 2020).

Pyrimidine in Biological and Medical Research

The study of cation tautomerism and the structural characterization of pyrimidine compounds provide valuable information on molecular recognition processes critical to drug action. Such research contributes to the understanding of how pharmaceuticals containing pyrimidine functionalities interact with biological targets through hydrogen bonding, aiding in the design of more effective therapeutic agents (Rajam et al., 2017).

Pyrimidine Compounds in Agricultural Chemistry

Studies on plant growth retardants derived from pyrimidine structures highlight the application of these compounds in agriculture and horticulture. By inhibiting specific cytochrome P-450 dependent monooxygenases, pyrimidine derivatives provide insights into the regulation of terpenoid metabolism, affecting phytohormones and sterols. This research underscores the utility of pyrimidine-based compounds in managing plant growth and development, showcasing their importance beyond pharmaceutical and technological applications (Grossmann, 1990).

Future Directions

Properties

IUPAC Name |

4-chloro-2,6-dipyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4/c13-10-9-11(16-5-1-2-6-16)15-12(14-10)17-7-3-4-8-17/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFYAIHAKSPWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)

![(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2965178.png)

![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)

![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2965189.png)